12-氧代二降菲妥二烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

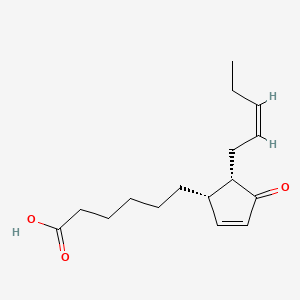

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid, also known as dinor-12-oxo Phytodienoic Acid or dinor-OPDA, is a plant hormone intermediate . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . It can also be incorporated into glycerolipids and galactolipids .

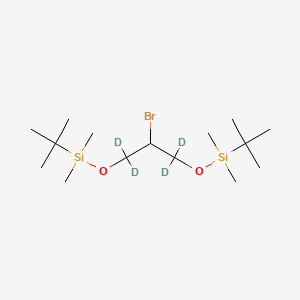

Molecular Structure Analysis

The molecular formula of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is C16H24O3 . The SMILES representation of the molecule is O=C1C@@HC@@H=O)C=C1 .Physical And Chemical Properties Analysis

The molecular weight of 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid is 264.4 g/mol . The compound is soluble in ethanol .科学研究应用

在植物生长和防御反应中的作用

“12-氧代二降菲妥二烯酸” (OPDA) 是 (-)-茉莉酸 (JA) 的主要前体,能够触发自主信号通路,调控茉莉酸响应基因的独特子集 . 这些基因在激活和微调植物的防御反应以及生长过程方面发挥着至关重要的作用 .

与光合作用和细胞氧化还原稳态的相互联系

最近的研究阐明了 OPDA 信号在植物中的生理分子活性,这些活性将光合作用、细胞氧化还原稳态和转录调控网络的调控回路相互连接 .

基因工程和分子育种的潜力

对 OPDA 的作用和机制的理解可以为基因工程或分子育种方法提供重要信息,以提高植物的生存能力 .

在脂氧合酶生物合成和信号传导中的作用

OPDA 参与脂氧合酶生物合成和信号传导,这些过程在跨越生物界的所有生物中有着共同的祖先和进化过程 . 脂氧合酶是生命中各种生理过程中的关键信号分子,包括植物和动物 .

药物开发的潜力

了解与脂氧合酶相关的作用机制,例如 OPDA,可以帮助开发农业策略,以促进植物的抗病性和应激适应性,以及提高产量和生物量 . 它还可以通过促进更有效和安全的抗癌(和抗炎)药物的合理设计来帮助改善药物开发 .

在茉莉酸合成中的作用

OPDA 是从十六碳三烯酸合成茉莉酸的中间体 . 它也可以被掺入甘油脂和半乳糖脂,包括某些拟南芥脂 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="

未来方向

作用机制

Target of Action

Dinor-12-oxo Phytodienoic Acid primarily targets the jasmonate pathway in plants . It serves as an intermediate in the biosynthesis of jasmonic acid from hexadecatrienoic acid . The jasmonate pathway plays a crucial role in various plant physiological processes, including growth, defense responses, and flower development .

Mode of Action

The compound triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . This activation fine-tunes defense responses and growth processes in plants . The compound’s interaction with its targets leads to changes in gene expression, ultimately affecting plant physiology.

Biochemical Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, a critical biochemical pathway in plants . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . The compound can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .

Pharmacokinetics

These fatty acids are oxygenated and then further modified along the jasmonate pathway .

Result of Action

The action of Dinor-12-oxo Phytodienoic Acid results in the regulation of a unique subset of jasmonate-responsive genes . This regulation activates and fine-tunes defense responses, as well as growth processes in plants . The compound’s action thus has significant effects at the molecular and cellular levels.

生化分析

Biochemical Properties

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, which produces plant hormones that are involved in senescence, flower development, mechanotransduction, and the response to herbivory . It interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .

Cellular Effects

The effects of Dinor-12-oxo Phytodienoic Acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dinor-12-oxo Phytodienoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dinor-12-oxo Phytodienoic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Dinor-12-oxo Phytodienoic Acid vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the metabolic pathways of the jasmonate pathway . It interacts with enzymes or cofactors in these pathways, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Dinor-12-oxo Phytodienoic Acid within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Dinor-12-oxo Phytodienoic Acid and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid involves the conversion of a starting material into an intermediate, which is then subjected to further reactions to obtain the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon bonds, and the oxidation of alcohols.", "Starting Materials": ["Cyclopentadiene", "1-Penten-5-ol", "Hexanoic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen peroxide", "Acetic acid", "Palladium on carbon"], "Reaction": ["Step 1: Protection of Cyclopentadiene using Sodium Hydroxide", "Step 2: Addition of 1-Penten-5-ol to protected Cyclopentadiene to form intermediate", "Step 3: Reduction of intermediate using Sodium Borohydride to form alcohol", "Step 4: Oxidation of alcohol to form aldehyde using Hydrogen Peroxide and Acetic Acid", "Step 5: Formation of carbon-carbon bond between aldehyde and Hexanoic acid using Palladium on Carbon catalyst", "Step 6: De-protection of Cyclopentadiene using Acidic conditions to obtain final product"] } | |

CAS 编号 |

197247-23-7 |

分子式 |

C16H24O3 |

分子量 |

264.36 g/mol |

IUPAC 名称 |

6-[4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid |

InChI |

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3+ |

InChI 键 |

SZVNKXCDJUBPQO-HWKANZROSA-N |

手性 SMILES |

CC/C=C/CC1C(C=CC1=O)CCCCCC(=O)O |

SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |

规范 SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |

同义词 |

dinor-OPDA; dinor-12-oxo PDA |

产品来源 |

United States |

Q & A

Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?

A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/no-structure.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)